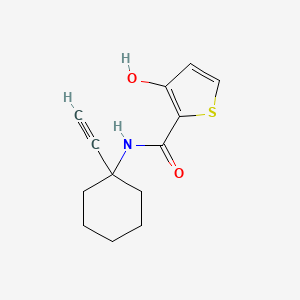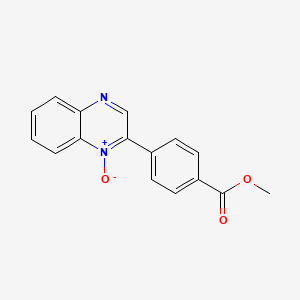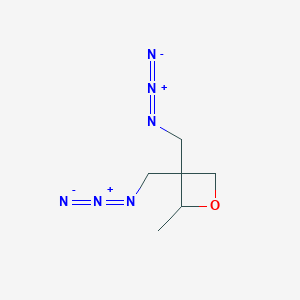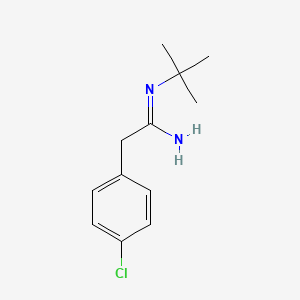
2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester is an organic compound with a unique structure characterized by a seven-membered ring with alternating double bonds and a carboxylic acid ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester can be achieved through several methods. One common approach involves the Buchner ring expansion, which starts with the reaction of benzene with ethyl diazoacetate to form norcaradiene ethyl ester. This intermediate then undergoes a thermally-allowed electrocyclic ring expansion to yield the desired cycloheptatriene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality material.
化学反応の分析
Types of Reactions
2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols from reduction.
- Substituted derivatives from substitution reactions.
科学的研究の応用
2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Material Science: It is used in the development of novel materials with unique properties.
作用機序
The mechanism by which 2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,4,6-Cycloheptatriene-1-carboxylic acid, 1-phenyl-, ethyl ester: Similar structure but with a phenyl group instead of a methoxy group.
Cycloheptatriene: The parent compound without the carboxylic acid ester group.
Uniqueness
2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
特性
CAS番号 |
850934-79-1 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl 4-methoxycyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(12)9-5-4-6-10(13-2)8-7-9/h4-9H,3H2,1-2H3 |
InChIキー |
GICJDJWWNXVEFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)

![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)

![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)


![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)

![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)
![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)


